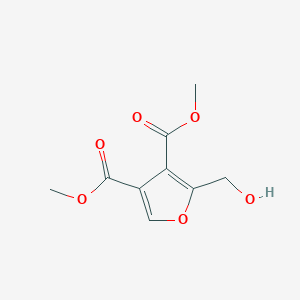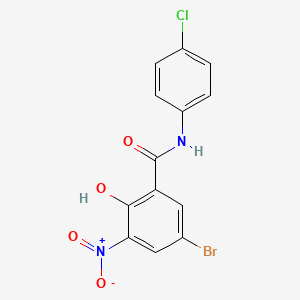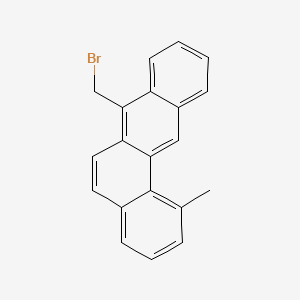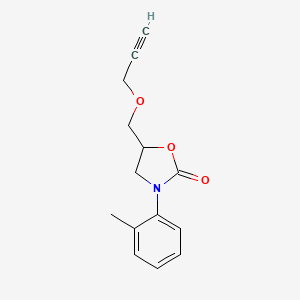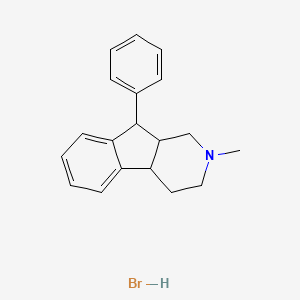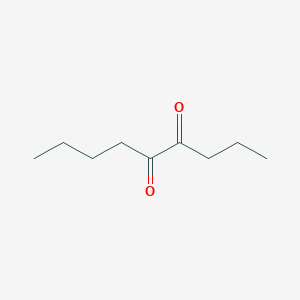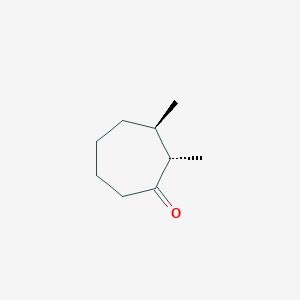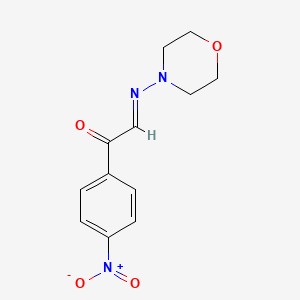
2-(Morpholinoimino)-4'-nitroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholinoimino)-4’-nitroacetophenone is an organic compound that features a morpholino group and a nitro group attached to an acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinoimino)-4’-nitroacetophenone typically involves the reaction of 4’-nitroacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Morpholinoimino)-4’-nitroacetophenone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-(Morpholinoimino)-4’-nitroacetophenone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetophenone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetophenone derivatives.
科学的研究の応用
2-(Morpholinoimino)-4’-nitroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Morpholinoimino)-4’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-(Morpholinoimino)-4’-aminophenone: Similar structure but with an amino group instead of a nitro group.
2-(Piperidinoimino)-4’-nitroacetophenone: Similar structure but with a piperidino group instead of a morpholino group.
4’-Nitroacetophenone: Lacks the morpholino group but retains the nitro and acetophenone moieties.
Uniqueness: 2-(Morpholinoimino)-4’-nitroacetophenone is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
24342-46-9 |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC名 |
(2E)-2-morpholin-4-ylimino-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H13N3O4/c16-12(9-13-14-5-7-19-8-6-14)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2/b13-9+ |
InChIキー |
MFYJYJNQWAXDNP-UKTHLTGXSA-N |
異性体SMILES |
C1COCCN1/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1COCCN1N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


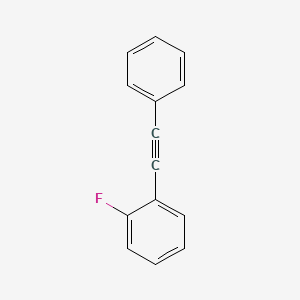
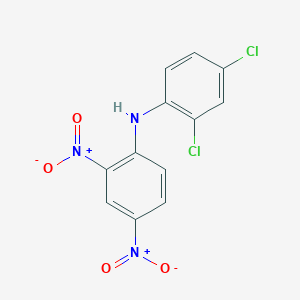
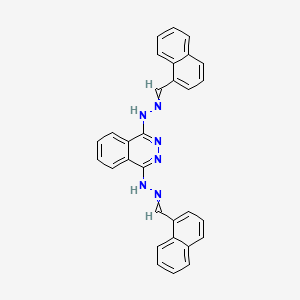
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
